molecular formula C12H21N3 B1403672 {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine CAS No. 1365939-45-2

{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine

Cat. No. B1403672
M. Wt: 207.32 g/mol
InChI Key: XDRYWVURGYHVCE-UHFFFAOYSA-N
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Description

“{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine” is a chemical compound with the CAS Number: 1306606-89-2 . It has a molecular weight of 193.29 . The IUPAC name for this compound is 2-tert-butyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-6-amine .


Molecular Structure Analysis

The InChI code for “{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine” is 1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3 .


Physical And Chemical Properties Analysis

“{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine” is an oil at room temperature . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Crystal Structure Analysis

Imidazo[1,2-a]pyridine derivatives, closely related to {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine, have been extensively studied for their crystal structures. Dhanalakshmi et al. (2018) examined two such derivatives, revealing the orientation of phenyl rings in relation to the mean planes of their respective imidazole rings, providing valuable insights into the molecular conformation and potential intermolecular interactions of similar compounds (Dhanalakshmi, Mala Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of imidazo[1,2-a]pyridine derivatives. For instance, Becerra et al. (2021) detailed the ambient-temperature synthesis of a novel derivative, highlighting its efficient production and comprehensive characterization through various spectroscopic methods (Becerra, Cobo, & Castillo, 2021). Dong-Mei Chen et al. (2021) conducted structural analysis, theoretical calculations, and vibrational studies on another derivative, showcasing the importance of hydrogen bonding and Van der Waals forces in stabilizing the compound's structure (Dong-Mei Chen et al., 2021).

Optical Properties and Technological Application

Research by Volpi et al. (2017) demonstrated that certain imidazo[1,5-a]pyridines exhibit tuneable luminescence, significant quantum yields, and strong halochromic effects. Such properties suggest their potential application in technological fields, especially where specific optical characteristics are required (Volpi et al., 2017).

Antimicrobial Screening

Desai et al. (2012) synthesized a series of imidazo-[1,2-a]pyridine derivatives and evaluated their antimicrobial properties. Some derivatives, particularly those with a halogen group, demonstrated potency against various bacterial and fungal strains, comparable or superior to commercial drugs (Desai et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-12(2,3)10-8-15-6-4-5-9(7-13)11(15)14-10/h8-9H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRYWVURGYHVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2CCCC(C2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
Reactant of Route 6
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine

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